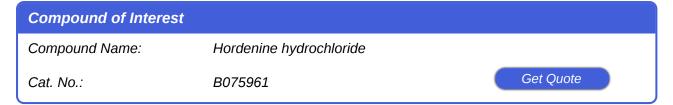


# Distinguishing hordenine from opiates in urine screening immunoassays

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# Technical Support Center: Hordenine and Opiate Urine Screening

This technical support center provides guidance for researchers, scientists, and drug development professionals on distinguishing hordenine from opiates in urine screening immunoassays. Hordenine, a natural compound found in sources like beer, has been shown to cross-react with certain opiate immunoassays, leading to potential false-positive results.[1] This guide offers frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate screening results.

## Frequently Asked Questions (FAQs)

Q1: What is hordenine and why does it interfere with opiate immunoassays?

Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid naturally present in various plants, including barley.[2][3] Its presence in beer, brewed from barley, is a common source of human exposure.[1][4] The interference arises from the structural similarity between hordenine and morphine, the primary target of many opiate immunoassays. This similarity can lead to hordenine binding to the antibodies used in the assay, causing a false-positive result for opiates.[1]

Q2: Which opiate immunoassays are most affected by hordenine?



Studies have shown that enzyme-linked immunosorbent assay (ELISA) kits for morphine are particularly susceptible to cross-reactivity with hordenine.[1] The sensitivity to hordenine can vary between different immunoassay kits. For instance, morphine-ELISA kits have been reported to be the most sensitive to this cross-reactivity.[1]

Q3: What are the common sources of hordenine in urine samples?

The primary dietary source of hordenine in humans is the consumption of beer.[1][4] Following consumption, hordenine is absorbed and subsequently excreted in the urine.[4] In horses, sources can include canary grass or barley.[1]

Q4: What is the recommended confirmatory method to distinguish hordenine from true opiates?

Gas chromatography-mass spectrometry (GC-MS) is the preferred and most reliable method for confirming the presence of opiates and distinguishing them from interfering substances like hordenine.[1][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly specific and sensitive confirmatory technique.[7][8][9]

## **Troubleshooting Guides**

Issue: A urine sample screens positive for opiates using an ELISA assay, but the subject denies any opiate use.

Possible Cause: Interference from a cross-reacting substance, such as hordenine.

**Troubleshooting Steps:** 

- Review Subject's Dietary Intake: Inquire about recent consumption of beer or other products containing barley.
- Perform Confirmatory Testing: Subject the urine sample to a more specific analytical method like GC-MS or LC-MS/MS to identify and quantify the specific compounds present.[1][10][11]
- Evaluate Immunoassay Specificity: If this issue is recurrent, consider evaluating the cross-reactivity of your current opiate immunoassay kit with hordenine. Data on cross-reactivity from the manufacturer may also be available.



Issue: Confirmatory GC-MS or LC-MS/MS analysis is negative for opiates, despite a positive immunoassay screen.

Possible Cause: The initial positive screen was a false positive due to the presence of a cross-reacting compound like hordenine.

#### **Troubleshooting Steps:**

- Analyze Confirmatory Data for Hordenine: Specifically look for the presence of hordenine in the GC-MS or LC-MS/MS data.
- Report Findings Accurately: Conclude that the initial screen was a false positive and report the absence of opiates based on the confirmatory results.
- Internal Review: Consider this event as part of an internal quality control review to understand the frequency of such discrepancies with the screening assay in use.

### **Data Presentation**

Table 1: Hordenine Cross-Reactivity in Opiate Immunoassays

Immunoassay Kit Type	Hordenine Cross- Reactivity Level	Reference
Morphine-ELISA	High	[1]
Etorphine-ELISA	Low	[1]
Buprenorphine-ELISA	Low	[1]

Note: Cross-reactivity can vary between manufacturers and specific kit lots. It is recommended to consult the manufacturer's package insert for specific cross-reactivity data.

## **Experimental Protocols**

# Protocol 1: Opiate Screening using Enzyme-Linked Immunosorbent Assay (ELISA)



This protocol is a general guideline for competitive ELISA used in opiate screening.[12][13]

#### Materials:

- Opiates ELISA Kit (containing antibody-coated microplate, enzyme conjugate, calibrators, and controls)
- · Urine specimen
- Phosphate Buffered Saline (PBS)
- Microplate reader

#### Procedure:

- Sample Preparation: Dilute urine samples with PBS to the desired cutoff concentration. A common dilution for a 300 ng/mL cutoff is 1:21.[12]
- Assay Procedure:
  - Add a specific volume (e.g., 10 μL) of diluted calibrators, controls, and urine samples to the appropriate wells of the antibody-coated microplate.
  - Add the enzyme conjugate (e.g., 100 μL) to each well.[12]
  - Incubate the plate for a specified time and temperature (e.g., 60-90 minutes at room temperature or 37°C).
  - Wash the wells multiple times with wash buffer to remove unbound reagents.
  - Add the substrate solution (e.g., TMB) to each well and incubate for a set time to allow for color development.[13]
  - Stop the reaction by adding a stop solution.
- Data Analysis:



- Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[12]
- The intensity of the color is inversely proportional to the concentration of opiates in the sample.[12]
- Compare the absorbance of the unknown samples to the calibrators to determine if they
  are positive or negative relative to the cutoff value.

## Protocol 2: Confirmatory Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the confirmation of opiates and differentiation from hordenine.

#### Materials:

- · Urine specimen
- Internal standards (e.g., deuterated morphine)
- Glucuronidase enzyme
- Extraction solvent (e.g., ethyl acetate)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- GC-MS instrument

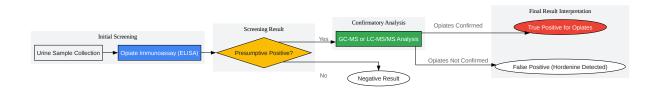
#### Procedure:

- Sample Preparation:
  - $\circ$  Enzymatic Hydrolysis: To cleave glucuronide conjugates, treat the urine sample with  $\beta$ -glucuronidase.
  - Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Isolate the analytes of interest from the urine matrix.



- Derivatization: Convert the analytes into more volatile and thermally stable derivatives suitable for GC analysis. This is often done by silylating the hydroxyl groups.[5]
- GC-MS Analysis:
  - Inject the derivatized extract into the GC-MS system.
  - The gas chromatograph separates the different compounds in the mixture based on their boiling points and interaction with the stationary phase.
  - The mass spectrometer fragments the separated compounds and creates a unique mass spectrum for each.
- Data Analysis:
  - Identify the compounds by comparing their retention times and mass spectra to those of certified reference materials for opiates (e.g., morphine, codeine) and hordenine.
  - Quantify the analytes by comparing their peak areas to those of the internal standards.

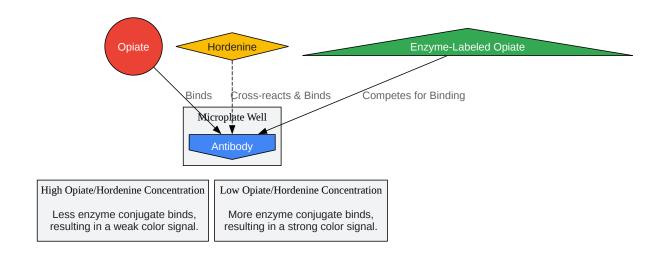
### **Visualizations**



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Caption: Workflow for distinguishing hordenine from opiates.





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Caption: Principle of competitive ELISA for opiate screening.

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